Methyl 2,5-bis(benzyloxy)benzoate is a synthetic compound classified within the benzoate family. It has the molecular formula and a molecular weight of approximately 348.4 g/mol. This compound features two benzyloxy groups attached to a benzene ring, along with an ester functional group, making it a valuable intermediate in organic synthesis and various scientific applications. Its synthesis and characterization have been extensively studied due to its potential biological activities and applications in medicinal chemistry.
Methyl 2,5-bis(benzyloxy)benzoate is sourced from various chemical suppliers and is often utilized in academic and industrial research settings. It is classified as an aromatic ester, specifically a benzoate derivative, due to the presence of the benzoic acid moiety and the ester functionality.
The synthesis of methyl 2,5-bis(benzyloxy)benzoate typically involves several key steps:
Methyl 2,5-bis(benzyloxy)benzoate has a complex molecular structure characterized by:
COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
OVXCJUUIMQECQB-UHFFFAOYSA-N
.Methyl 2,5-bis(benzyloxy)benzoate can undergo several chemical transformations:
The mechanism of action for methyl 2,5-bis(benzyloxy)benzoate involves its interactions at the molecular level:
Property | Value |
---|---|
Molecular Formula | C22H20O4 |
Molecular Weight | 348.4 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
Methyl 2,5-bis(benzyloxy)benzoate has several applications across various fields:
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: